molecular formula C14H13NO B6195622 1-(5-phenylpyridin-2-yl)propan-1-one CAS No. 2559316-20-8

1-(5-phenylpyridin-2-yl)propan-1-one

Cat. No.: B6195622
CAS No.: 2559316-20-8
M. Wt: 211.3
InChI Key:
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Description

1-(5-phenylpyridin-2-yl)propan-1-one is an organic compound that features a pyridine ring substituted with a phenyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-phenylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst to form 5-phenylpyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst loading, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(5-phenylpyridin-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-phenylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-phenylpyridin-2-yl)propan-1-one
  • 1-(3-phenylpyridin-2-yl)propan-1-one
  • 1-(5-phenylpyridin-3-yl)propan-1-one

Comparison: 1-(5-phenylpyridin-2-yl)propan-1-one is unique due to the position of the phenyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Properties

CAS No.

2559316-20-8

Molecular Formula

C14H13NO

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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